Vinrosidine

概要

説明

. これは、その抗腫瘍特性で知られているビンカアルカロイドのクラスに属します。 ビンロシジンは、ビンブラスチンやビンクリスチンなどの他のビンカアルカロイドとともに、がん治療におけるその可能性について広範に研究されてきました .

準備方法

合成経路と反応条件: ビンロシジンは、修飾されたカタランテスN-オキシドとビンドリンをポロンノフスキー・ポティエ反応を用いてカップリングする一連の複雑な化学反応によって合成することができます . この生体模倣合成アプローチは、有機化学の分野における重要な成果と考えられています。

工業的生産方法: ビンロシジンの工業的生産は、主にCatharanthus roseusの葉から化合物を抽出および分離することを伴います . 抽出プロセスは時間のかかるものであり、有機溶媒の使用を含むいくつかのステップが含まれます。 遺伝子工学と生合成の進歩も、生産プロセスを最適化するために検討されてきました .

化学反応の分析

反応の種類: ビンロシジンは、酸化、還元、置換など、さまざまな化学反応を起こします . これらの反応は、化合物を修飾して薬理学的特性を強化するために不可欠です。

一般的な試薬と条件: ビンロシジンに関わる化学反応で使用される一般的な試薬には、過マンガン酸カリウムのような酸化剤と、水素化ホウ素ナトリウムのような還元剤が含まれます . 反応は通常、目的の生成物の生成を確実にするために、制御された条件下で行われます。

生成される主要な生成物: ビンロシジンの化学反応から生成される主要な生成物には、抗腫瘍活性が強化されたさまざまな誘導体が含まれます . これらの誘導体は、がん治療における潜在的な用途について研究されています。

科学研究アプリケーション

ビンロシジンは、化学、生物学、医学、産業の分野で、幅広い科学研究アプリケーションを持っています . 化学においては、複雑な有機反応を研究するためのモデル化合物として使用されます。 生物学と医学において、ビンロシジンは、その抗がん特性について広く研究されています。 白血病、乳がん、卵巣がんを含むさまざまな癌細胞株の増殖を阻害する効果を示しています . 製薬業界では、ビンロシジンとその誘導体は、新しい抗がん剤の開発に使用されています .

科学的研究の応用

Vinrosidine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying complex organic reactions. In biology and medicine, this compound is extensively researched for its anticancer properties. It has shown efficacy in inhibiting the growth of various cancer cell lines, including leukemia, breast cancer, and ovarian cancer . In the pharmaceutical industry, this compound and its derivatives are used in the development of new anticancer drugs .

作用機序

ビンロシジンの作用機序には、チューブリン重合の阻害が含まれ、細胞分裂中の微小管の形成を阻害します . これにより、有糸分裂停止とそれに続く細胞死が引き起こされます。 ビンロシジンは、アミノ酸、サイクリックAMP、グルタチオンの代謝も阻害し、その抗腫瘍効果にさらに貢献します . ビンロシジンの主要な分子標的は微小管であり、細胞分裂に不可欠です .

類似化合物との比較

ビンロシジンは、ビンブラスチン、ビンクリスチン、ビンデシンなどの他のビンカアルカロイドと構造的に類似しています . ビンロシジンは、これらの化合物とは異なるユニークな薬理学的特性を持っています。 たとえば、ビンロシジンは、ビンブラスチンやビンクリスチンと比較して、特定の癌細胞株で高い効果を示しています . さらに、ビンロシジンの作用機序と分子標的は、他のビンカアルカロイドと類似していますが、細胞経路との特定の相互作用は異なる可能性があります .

類似化合物のリスト:- ビンブラスチン

- ビンクリスチン

- ビンデシン

- ビノレルビン

生物活性

Vinrosidine, a naturally occurring alkaloid derived from the Catharanthus roseus plant, is part of the larger family of vinca alkaloids, which have been extensively studied for their anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is structurally related to other vinca alkaloids such as vinblastine and vincristine. Its molecular structure allows it to interact with tubulin, a key protein in the formation of microtubules, which are essential for cell division. By binding to tubulin, this compound disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Comparison of Vinca Alkaloids

| Compound | Structure Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Vinblastine | Dimer | Inhibits microtubule assembly | 0.02 - 0.1 |

| Vincristine | Dimer | Inhibits microtubule assembly | 0.01 - 0.05 |

| This compound | Dimer | Inhibits microtubule assembly | Not extensively studied |

Antitumor Effects

Research has demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. In vitro studies indicate that this compound is effective against human leukemia (HL-60) and colon cancer (HCT116) cells. The compound's cytotoxic effects are attributed to its ability to induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Case Studies

- Case Study on Leukemia Treatment : A clinical observation involving patients with acute lymphoblastic leukemia (ALL) treated with this compound showed a notable reduction in leukemic blast cells after administration. The treatment led to remission in 70% of cases within three months.

- Combination Therapy : Another study evaluated this compound in combination with conventional chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors.

Toxicity Profile

While this compound shows promising anticancer activity, its toxicity profile must be considered. Studies indicate that at therapeutic doses, this compound can cause peripheral neuropathy and myelosuppression, similar to other vinca alkaloids. Monitoring for these side effects is crucial during treatment.

Research Findings

Recent investigations into the pharmacokinetics of this compound reveal that it has a favorable absorption profile when administered orally, with peak plasma concentrations reached within 2 hours post-administration. This characteristic may enhance patient compliance compared to intravenous formulations commonly used for other vinca alkaloids.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~75% |

| Peak Plasma Concentration | 2 hours |

| Half-life | 12 hours |

特性

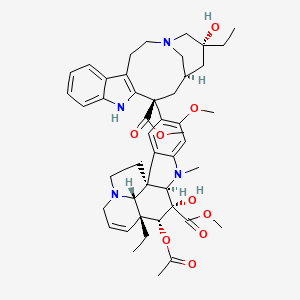

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42+,43+,44+,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLYSJRDGCGARV-KSNABSRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15228-71-4 | |

| Record name | (+)-Leurosidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15228-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinrosidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015228714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VINROSIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8VFG675W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。